molecular formula C9H16N2O B12085662 1-(Piperidine-1-carbonyl)cyclopropan-1-amine

1-(Piperidine-1-carbonyl)cyclopropan-1-amine

Cat. No.: B12085662
M. Wt: 168.24 g/mol
InChI Key: URXJFXUCZMNSEE-UHFFFAOYSA-N
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Description

1-(Piperidine-1-carbonyl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a piperidine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidine-1-carbonyl)cyclopropan-1-amine typically involves the reaction of cyclopropanamine with piperidine-1-carbonyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclopropanamine+Piperidine-1-carbonyl chlorideThis compound+HCl\text{Cyclopropanamine} + \text{Piperidine-1-carbonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropanamine+Piperidine-1-carbonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidine-1-carbonyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(Piperidine-1-carbonyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Piperidine-1-carbonyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyclopropane ring’s strain and the piperidine ring’s nitrogen atom play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom.

    Cyclopropane: A three-membered ring with significant ring strain.

    Piperidine-1-carbonyl chloride: A precursor used in the synthesis of 1-(Piperidine-1-carbonyl)cyclopropan-1-amine.

Uniqueness: this compound is unique due to the combination of the cyclopropane and piperidine rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(1-aminocyclopropyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C9H16N2O/c10-9(4-5-9)8(12)11-6-2-1-3-7-11/h1-7,10H2

InChI Key

URXJFXUCZMNSEE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2(CC2)N

Origin of Product

United States

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